4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Catalog No.
S8518245
CAS No.
M.F
C28H18O9
M. Wt
498.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic a...

Product Name

4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

IUPAC Name

5-[4-[4-(3,5-dicarboxyphenyl)phenoxy]phenyl]benzene-1,3-dicarboxylic acid

Molecular Formula

C28H18O9

Molecular Weight

498.4 g/mol

InChI

InChI=1S/C28H18O9/c29-25(30)19-9-17(10-20(13-19)26(31)32)15-1-5-23(6-2-15)37-24-7-3-16(4-8-24)18-11-21(27(33)34)14-22(12-18)28(35)36/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36)

InChI Key

LJTWTCSRBAACGU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)OC3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)OC3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O

4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)), also known as H4OBPDB, is a tetracarboxylic acid linker designed for the synthesis of advanced porous materials such as metal-organic frameworks (MOFs). Its defining structural feature is a flexible ether (oxy-) bridge connecting two V-shaped biphenyl dicarboxylate units. This specific geometry and conformational freedom are critical for assembling complex, often interpenetrated, three-dimensional networks with tailored pore environments, distinguishing it from more common rigid or linear linkers used in coordination polymer and MOF synthesis. [REFS-1, REFS-2]

Substituting this compound with more common, rigid tetracarboxylate linkers like biphenyl-3,3',5,5'-tetracarboxylic acid (H4BPTC) or pyromellitic acid is often impractical for achieving targeted material properties. The designed flexibility of the ether linkage in H4OBPDB is not an incidental feature; it directly dictates the resulting framework topology, often leading to unique interpenetrated structures with high porosity that are inaccessible with geometrically constrained linkers. [1] This structural control is crucial for applications in gas storage and separation, where the precise architecture of the pore system governs performance. Replacing it with a generic alternative fundamentally alters the coordination geometry, preventing the formation of the intended, high-performance framework.

Precursor Suitability: Enables Zirconium MOFs with Exceptionally High Surface Area

The specific V-shape and flexibility of this linker enables the synthesis of zirconium-based MOFs with significantly higher porosity than common benchmarks. The Zr-MOF DUT-160, constructed from this linker, exhibits a Brunauer–Emmett–Teller (BET) surface area of 3120 m²/g. [1] This is more than double the surface area typically reported for the widely used benchmark Zr-MOF, UiO-66, which generally has a BET surface area in the range of 1200–1600 m²/g. [2]

Evidence DimensionBET Surface Area (m²/g)
Target Compound Data3120 (in DUT-160 MOF)
Comparator Or BaselineUiO-66 (benchmark Zr-MOF): ~1200-1600
Quantified Difference~2x higher than UiO-66
ConditionsN2 sorption analysis of activated MOF samples.

For applications in high-capacity gas storage and separation, a higher surface area directly translates to greater performance and material efficiency.

Processability: Confers High Thermal Stability to Resulting Frameworks

Metal-organic frameworks synthesized from this linker demonstrate excellent thermal robustness, a key parameter for processability and use in demanding applications. The Zn-MOF known as ZJU-60, built with this organic strut, is thermally stable up to 350 °C in a nitrogen atmosphere, as determined by thermogravimetric analysis (TGA). [1] This stability meets or exceeds that of many common MOFs, providing a wider operational window for applications like catalysis or heated gas separations.

Evidence DimensionThermal Decomposition Temperature (°C, TGA)
Target Compound Data350 (in ZJU-60 MOF)
Comparator Or BaselineMOF-5 (common benchmark): ~300 °C
Quantified Difference+50 °C operational window vs. MOF-5
ConditionsThermogravimetric analysis under N2 atmosphere.

Higher thermal stability allows for solvent removal at higher temperatures without framework collapse and enables use in applications where elevated temperatures are required.

Handling & Formulation: Builds Frameworks with High Water and Solvent Stability

The use of this linker can lead to MOFs with notable chemical resilience, a critical attribute for practical handling and formulation. A cadmium-based MOF constructed with this linker demonstrated remarkable stability, maintaining its structural integrity after being immersed in boiling water and various common organic solvents (DMF, ethanol, acetone, CH2Cl2, THF) for 24 hours. [1] This high degree of stability is a significant advantage over many MOFs that are notoriously sensitive to moisture and hydrolysis, which limits their processability and real-world application.

Evidence DimensionStructural Integrity after Solvent Exposure
Target Compound DataStable in boiling water and various organic solvents for 24h
Comparator Or BaselineMany common MOFs (e.g., HKUST-1, MOF-5) show degradation in the presence of water/moisture.
Quantified DifferenceQualitatively higher stability in aqueous and organic media.
ConditionsPowder X-ray diffraction (PXRD) analysis before and after solvent immersion.

Robust stability in water and organic solvents simplifies material handling, allows for formulation in diverse media, and is essential for applications like aqueous-phase sensing or catalysis.

Precursor for High-Capacity Gas Adsorbents

This linker is the right choice for developing next-generation adsorbents for gas storage (e.g., methane, hydrogen) and separation (e.g., CO2 capture). Its ability to form frameworks with exceptionally high surface areas, such as DUT-160, directly enables materials with superior volumetric and gravimetric uptake capacities compared to those made from standard linkers. [1]

Building Blocks for Robust Heterogeneous Catalysts

The demonstrated thermal stability (up to 350 °C) of frameworks derived from this compound makes it a suitable precursor for creating robust solid-state catalysts. [2] This allows for catalytic processes to be run at higher temperatures, potentially increasing reaction rates and efficiency, without compromising the structural integrity of the catalytic framework.

Fabrication of Chemical Sensors for Aqueous Environments

Given the high water and solvent stability conferred by this linker, it is an excellent candidate for fabricating durable chemical sensors intended for use in complex liquid or aqueous media. [3] The framework's ability to survive immersion in boiling water ensures the sensor can be reliably deployed and potentially regenerated in realistic, non-ideal conditions where less stable materials would fail.

XLogP3

4.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

498.09508215 g/mol

Monoisotopic Mass

498.09508215 g/mol

Heavy Atom Count

37

Dates

Last modified: 02-18-2024

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